

Technical Support Center: RNA Extraction from Heparinized Samples

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Compound of Interest

Compound Name: Sodium heparin

Cat. No.: B1262235

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This technical support center provides researchers, scientists, and drug development professionals with guidance on managing the challenges associated with RNA extraction from samples treated with **sodium heparin**.

Frequently Asked Questions (FAQs)

Q1: What is the primary impact of **sodium heparin** on RNA analysis?

A1: **Sodium heparin** is a potent inhibitor of enzymes crucial for downstream RNA analysis, particularly reverse transcriptase and DNA polymerase used in RT-PCR and qPCR.^{[1][2][3][4]} Its presence can lead to significantly reduced or completely absent amplification, resulting in inaccurate gene expression data.^{[3][4]}

Q2: Do standard RNA extraction kits remove heparin?

A2: No, routine RNA isolation methods, including column-based purification kits, do not effectively remove heparin from the RNA sample.^[5] Therefore, even if you obtain a good RNA yield, the co-purified heparin will likely interfere with subsequent enzymatic reactions.

Q3: Is it recommended to use heparinized plasma for RNA studies?

A3: Many commercial RNA purification kits for plasma or serum explicitly advise against using samples collected in heparin tubes because heparin can significantly interfere with downstream

applications like RT-PCR.[6][7][8][9] Whenever possible, it is preferable to use samples collected with other anticoagulants such as EDTA or citrate.

Q4: How does heparin inhibit downstream enzymatic reactions?

A4: Heparin's highly anionic sulfate groups are thought to interact with critical components of the reaction mixture, including the enzymes themselves.[10] For instance, heparin can occupy the DNA binding sites on RNA polymerase, preventing it from binding to the promoter DNA.[11] This inhibitory effect is dose-dependent.[12]

Q5: What is the most effective method to remove heparin contamination?

A5: The most effective and widely used method to eliminate heparin contamination is to treat the purified RNA sample with heparinase I.[5][13] This enzyme specifically degrades heparin, thereby removing its inhibitory effect on downstream applications.[2]

Troubleshooting Guide

This guide addresses common issues encountered during RNA extraction and analysis from heparinized samples.

Problem	Potential Cause	Recommended Solution
Low or no RT-qPCR amplification	Heparin inhibition of reverse transcriptase and/or DNA polymerase.	Treat the extracted RNA with heparinase I prior to reverse transcription. [4] [13] [14] Optimize the heparinase treatment protocol for your specific sample type and expected heparin concentration.
Low RNA Yield	Incomplete cell lysis or homogenization.	Ensure thorough sample disruption. For tissues, consider cryo-homogenization. [15]
RNA degradation.	Use fresh samples whenever possible or store them appropriately at -80°C. [15] [16] Minimize freeze-thaw cycles. [16]	
Additional handling steps during heparinase treatment.	Be mindful that the heparinase treatment procedure itself can sometimes lead to a decrease in the amount of detected RNA. [17] Handle samples carefully to minimize loss.	
Low A260/A280 ratio (<1.8)	Protein contamination.	Ensure complete dissociation of nucleoproteins by allowing the homogenate to incubate at room temperature for 5 minutes. [18]
Phenol contamination from the extraction method.	Be careful during phase separation to avoid carrying over the organic phase.	
Low A260/A230 ratio (<2.0)	Contamination with chaotropic salts (e.g., guanidine	Ensure the column is washed correctly and for the

	isothiocyanate) or other reagents from the lysis buffer.	recommended number of times. Perform an additional wash step if necessary. [19]
RNA Degradation (low RIN score)	Presence of RNases in the sample or environment.	Use RNase-free reagents and consumables. Work in a clean environment and wear gloves. [16]
Improper sample storage.	Flash-freeze samples in liquid nitrogen and store them at -80°C. [16]	
Potential for RNA degradation during heparinase incubation.	While heparinase treatment is generally compatible with maintaining RNA integrity, it's an additional incubation step where degradation can occur. [17] [20] Ensure RNase inhibitors are present if the protocol allows.	

Quantitative Data Summary

The following tables summarize the expected impact of heparin and its removal on RNA quality and yield based on findings from various studies.

Table 1: Impact of Heparinase Treatment on RNA Quantification

Parameter	Observation	Reference
RT-qPCR (Cq values)	Heparinase treatment can overcome heparin-induced over-estimation of miRNA levels.	[21]
Heparinase treatment allows for reliable quantification of microRNAs in heparinized plasma.	[17]	
Heparinase treatment may lead to a rise in lost values (undetected targets) in some cases.	[22]	
RNA Yield	The heparinase treatment procedure may cause a decrease in the amount of detected RNA.	[17]
Average exosomal RNA yield from 200µl of heparinized plasma was 6.68 ng.	[2]	

Table 2: General RNA Quality Metrics

Parameter	"Pure" RNA	Potential Issues Indicated by Deviations	Reference
A260/A280 Ratio	~2.0	A lower ratio may indicate protein or phenol contamination.	[23][24]
A260/A230 Ratio	2.0 - 2.2	A lower ratio may indicate contamination with salts or other organic compounds.	[24]
RNA Integrity Number (RIN)	≥ 7 is generally considered good quality for downstream applications like sequencing.	A lower RIN indicates RNA degradation.	[25]

Experimental Protocols

Protocol: Heparinase I Treatment of Extracted RNA

This protocol is a general guideline for removing heparin from purified RNA samples. It is recommended to optimize the concentration of heparinase I and incubation time for your specific experimental conditions.

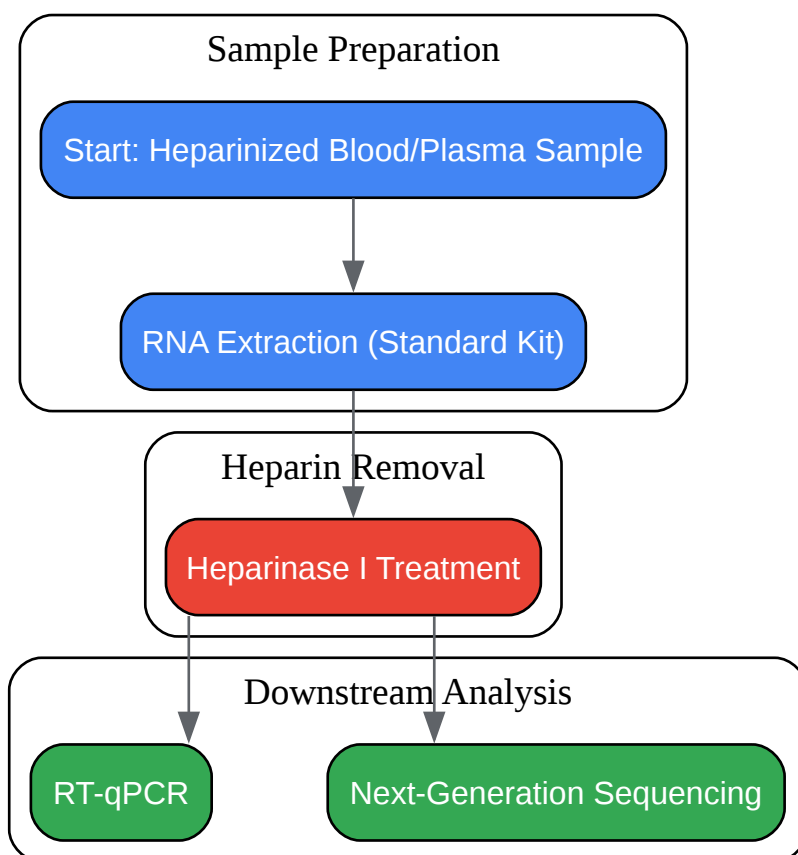
Materials:

- Purified RNA sample
- Heparinase I
- RNase-free water
- RNase inhibitor (optional, but recommended)
- Reaction buffer (as recommended by the heparinase manufacturer)

Procedure:

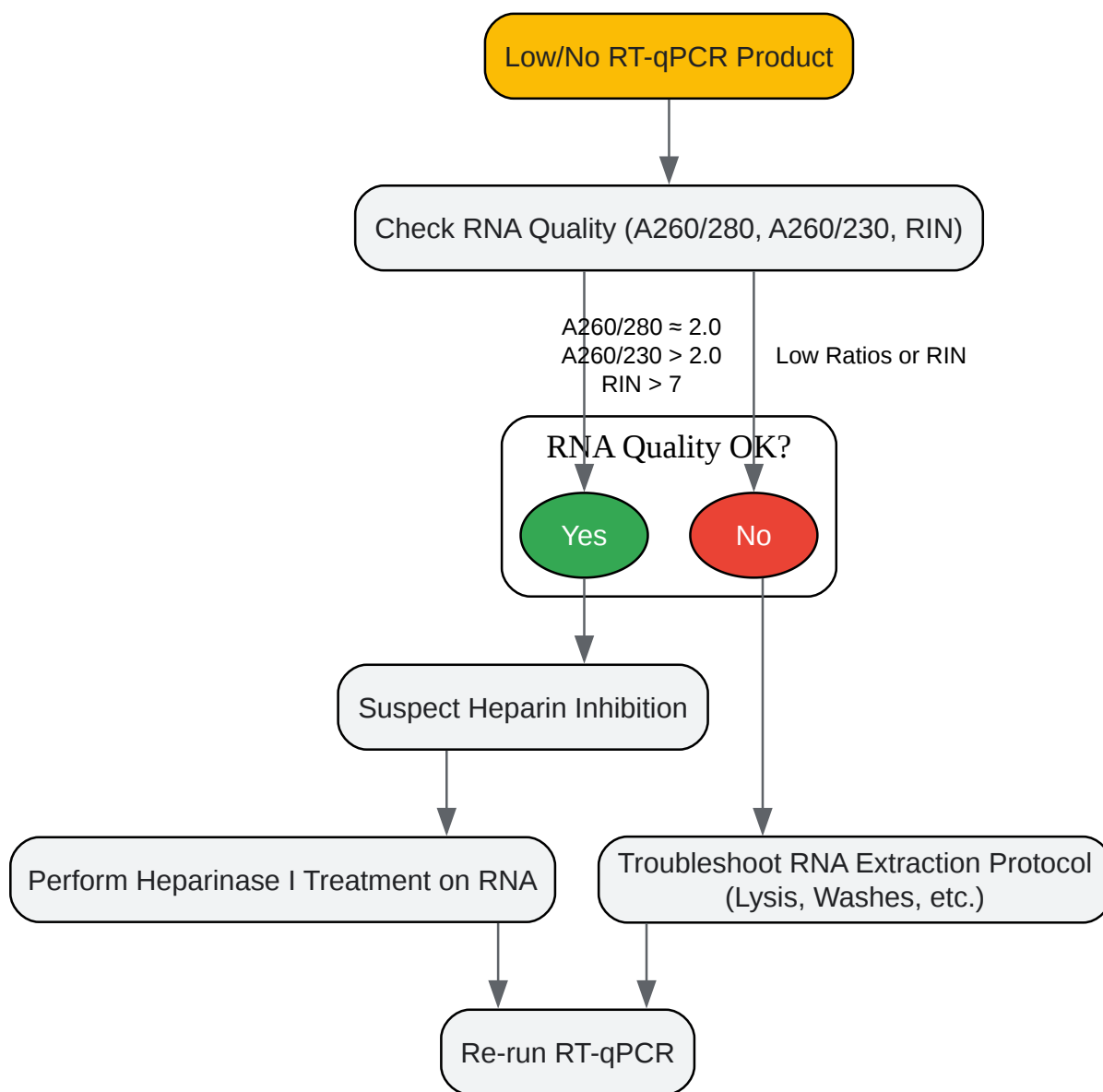
- In an RNase-free microcentrifuge tube, prepare a reaction mixture containing your RNA sample.
- Add the appropriate amount of 10x reaction buffer to make a 1x final concentration.
- If desired, add an RNase inhibitor to the mixture.
- Add heparinase I to the reaction. A common starting point is 0.1-0.5 units of heparinase I per reaction.[\[10\]](#)[\[13\]](#)
- Incubate the reaction at a temperature and for a duration recommended by the heparinase manufacturer, for example, for 1-3 hours at 25°C or 30°C.[\[5\]](#)[\[26\]](#)
- The treated RNA can then be used directly in downstream applications like reverse transcription.

Visualizations



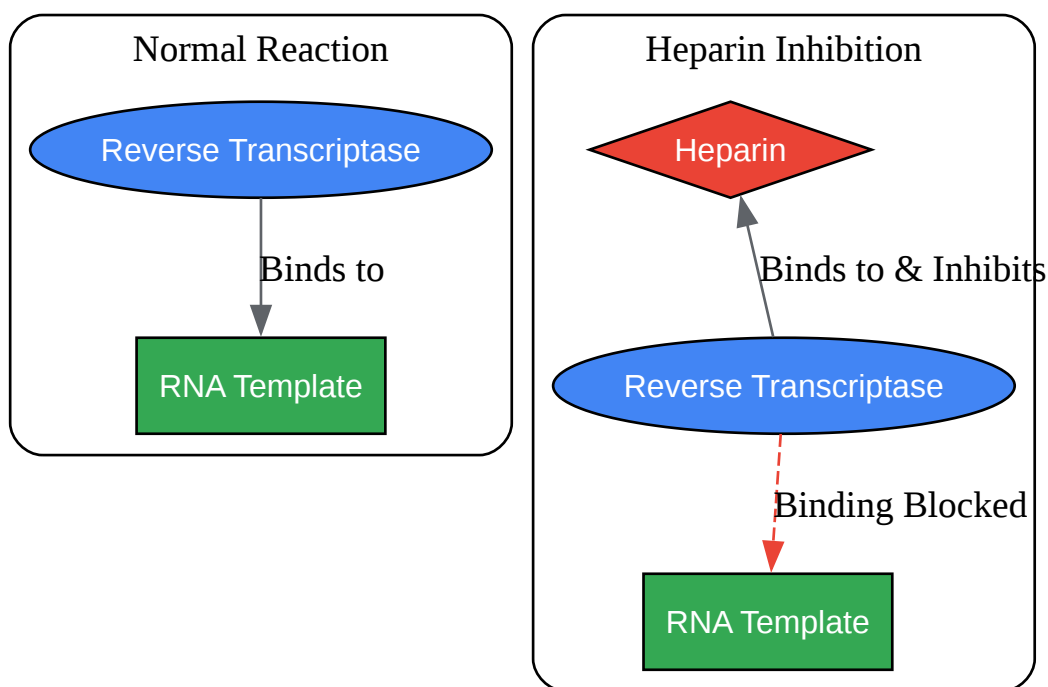
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Caption: Workflow for RNA analysis from heparinized samples.



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Caption: Troubleshooting decision tree for poor RT-qPCR results.



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Caption: Mechanism of heparin inhibition of reverse transcriptase.

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References

- 1. researchgate.net [researchgate.net]
- 2. norgenbiotek.com [norgenbiotek.com]
- 3. researchgate.net [researchgate.net]
- 4. Heparin interference with reverse transcriptase polymerase chain reaction of RNA extracted from lungs after ischemia-reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Heparinase treatment of heparin-contaminated plasma from coronary artery bypass grafting patients enables reliable quantification of microRNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. EXTRAClean Plasma/Serum RNA Purification Kit | Norgen Biotek Corp. [norgenbiotech.com]
- 7. alkalisci.com [alkalisci.com]
- 8. Plasma/Serum RNA Purification Kits | Norgen Biotek Corp. [norgenbiotech.com]
- 9. Norgen Biotek Corp Plasma/Serum Circulating and Exosomal RNA Purification | Fisher Scientific [fishersci.com]
- 10. frontierspartnerships.org [frontierspartnerships.org]
- 11. Heparin - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. RNA extraction and heparinase treatment [bio-protocol.org]
- 14. Heparin interference with reverse transcriptase polymerase chain reaction of RNA extracted from lungs after ischemia-reperfusion | Semantic Scholar [semanticscholar.org]
- 15. mpbio.com [mpbio.com]
- 16. Troubleshooting Guide: RNA Extraction for Sequencing - CD Genomics [rna.cd-genomics.com]
- 17. Heparinase treatment of heparin-contaminated plasma from coronary artery bypass grafting patients enables reliable quantification of microRNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. RNA Sample Collection, Protection, and Isolation Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 19. neb.com [neb.com]
- 20. A Simple, Rapid, and Effective Heparinase Protocol to Enable Nucleic Acid Study from Frozen Heparinized Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Heparinase I treatment to overcome RNA quantification interference in heparinized liver donor samples: One size fits all? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. documents.thermofisher.com [documents.thermofisher.com]
- 24. documents.thermofisher.com [documents.thermofisher.com]
- 25. Establishing a correlation between RIN and A260/280 along with the multivariate evaluation of factors affecting the quality of RNA in cryopreserved cancer bio-specimen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. royalsocietypublishing.org [royalsocietypublishing.org]

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